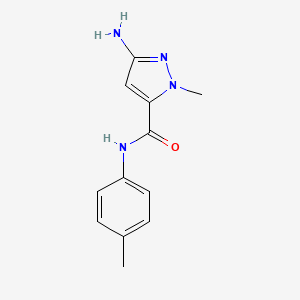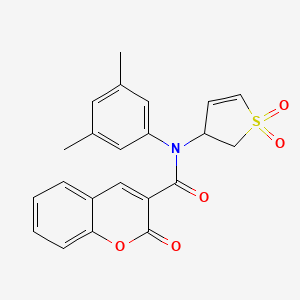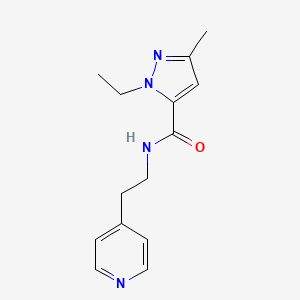
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as "AMPAKINE CX-546," is a chemical compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to a class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
AMPAKINE CX-546 acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the brain and are critical for learning and memory. By enhancing the activity of these receptors, AMPAKINE CX-546 can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPAKINE CX-546 include increased synaptic plasticity, enhanced long-term potentiation, and improved memory and learning. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is critical for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPAKINE CX-546 in lab experiments is its ability to improve cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation is that the effects of AMPAKINE CX-546 may not translate directly to humans, and further clinical trials are needed to determine its safety and efficacy in humans.
Direcciones Futuras
The future directions for research on AMPAKINE CX-546 include further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers may explore the use of AMPAKINE CX-546 in combination with other cognitive enhancers to further improve cognitive function.
Métodos De Síntesis
The synthesis of AMPAKINE CX-546 involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This intermediate is then reacted with methyl iodide to form 4-methylphenylhydrazine ethyl 2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with 3-amino-5-carboxamido-1-methylpyrazole to form 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
AMPAKINE CX-546 has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models and has shown promise in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
5-amino-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-5-9(6-4-8)14-12(17)10-7-11(13)15-16(10)2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQNGCDPXHRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)

